Acetamide,2-(dimethylamino)-N-(hydroxymethyl)-

Description

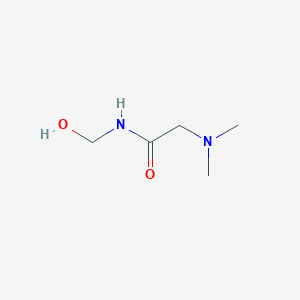

Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- is a substituted acetamide derivative characterized by a dimethylamino group at the 2-position of the acetamide backbone and a hydroxymethyl group attached to the nitrogen atom. This structure combines hydrophilic (hydroxymethyl) and moderately lipophilic (dimethylamino) moieties, which may influence its pharmacokinetic properties, such as solubility and membrane permeability.

Properties

Molecular Formula |

C5H12N2O2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-(dimethylamino)-N-(hydroxymethyl)acetamide |

InChI |

InChI=1S/C5H12N2O2/c1-7(2)3-5(9)6-4-8/h8H,3-4H2,1-2H3,(H,6,9) |

InChI Key |

UROLZPDVAVUIBL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(=O)NCO |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Protected Intermediates and Amide Formation

A robust and industrially applicable method for preparing 2-amino-dimethyl acetamide derivatives (closely related to the target compound) involves three main stages: amino group protection, amidation with dimethylamine derivatives, and deprotection followed by salt formation. This method is detailed in a 2011 patent (CN102351733A) and is adaptable for large-scale production.

Step 1: Amino Group Protection

- Starting from glycine methyl ester hydrochloride, the amino group is protected using tert-butyl dicarbonate under alkaline catalysis in ether solvents.

- Reaction conditions:

- Molar ratios: glycine methyl ester hydrochloride to tert-butyl dicarbonate = 1:1 to 1:2

- Alkaline catalyst ratio: 1:1 to 1:4

- Solvent volume: 5–15 mL per gram of glycine methyl ester hydrochloride

- Temperature: 0–30 °C

- The product is Boc-glycine methyl ester with a yield of ~96% and purity ~98.8% (GC).

Step 2: Amidation with N,N-Dimethylaniline

- Boc-glycine methyl ester reacts with N,N-dimethylaniline in an ether solvent under controlled pressure (0.1–1.0 MPa) and temperature (30–60 °C).

- Molar ratio of Boc-glycine methyl ester to N,N-dimethylaniline is 1:10 to 1:25.

- The reaction proceeds for approximately 24 hours with stirring.

- The intermediate N,N-dimethyl-Boc G-NH2 is isolated by filtration with yields around 91% and purity ~98.6%.

Step 3: Deprotection and Salt Formation

- The Boc protecting group is removed under acidic conditions (e.g., hydrogen chloride in ethanol) in solvents such as ethyl acetate at 30–60 °C.

- Molar ratio of intermediate to acid is 1:3 to 1:5.

- After reaction and cooling, crystallization yields the hydrochloride salt of 2-amino-DMAC with yields around 90.5% and purity above 99%.

| Compound | 1H NMR (300 MHz, CDCl3) Chemical Shifts (δ ppm) |

|---|---|

| Boc-glycine methyl ester | 1.38 (tert-butyl methyls), 3.68 (methyl esters), 3.90 (methylene), 7.90 (amino) |

| N,N-dimethyl-Boc G-NH2 | Data not explicitly provided but expected shifts similar to Boc intermediate |

| 2-amino-DMAC hydrochloride | 2.90 (dimethyl N-methyls), 3.54 (methylene), 5.12 (amino) |

This method provides a stable, high-purity product with overall yields between 78% and 82%, and is suitable for industrial scale due to mild reaction conditions, simple operations, and minimal waste generation.

Preparation of N,N-Dimethyl Chloroacetamide as a Precursor

A related compound, N,N-dimethyl chloroacetamide, can be synthesized by amidation of chloroacetyl chloride with dimethylamine in a mixed aqueous alkali metal salt and chlorinated hydrocarbon solvent system.

- Reaction conditions:

- Dimethylamine is introduced into a solution of alkali metal salt and chlorinated solvent.

- Chloroacetyl chloride is added to perform amidation.

- Outcomes:

- Product purity >99%

- Yield between 87% and 92%

- Advantages:

- Improved safety and environmental profile

- Suitable for industrial scale production due to simple operation and low cost

This compound can serve as an intermediate for further functionalization to obtain the hydroxymethyl derivative via nucleophilic substitution or hydroxymethylation reactions.

Comparative Summary of Preparation Methods

| Preparation Method | Key Features | Yield (%) | Purity (%) | Scalability | Notes |

|---|---|---|---|---|---|

| Boc-protection → Amidation → Deprotection (Patent CN102351733A) | Mild conditions, high purity, industrial scale | 78–82 | >99 | High | Multi-step, well-characterized |

| Nucleophilic substitution of 2-bromoacetamide (ChemicalBook) | Simple, direct substitution, inert atmosphere | ~100 | Not specified | Moderate | Does not include hydroxymethylation |

| Amidation of chloroacetyl chloride with dimethylamine (Patent CN100376545C) | High purity, environmentally friendly | 87–92 | >99 | High | Suitable precursor for further modification |

Research Perspectives and Industrial Relevance

- The Boc-protection strategy offers a reliable route for synthesizing high-purity 2-(dimethylamino)-acetamide derivatives with hydroxymethyl substitution, suitable for pharmaceutical and fine chemical applications.

- Direct nucleophilic substitution methods provide rapid access to the dimethylaminoacetamide core but require additional steps for hydroxymethylation.

- Use of N,N-dimethyl chloroacetamide as an intermediate enhances safety and environmental compatibility, aligning with green chemistry principles.

- The choice of method depends on the desired scale, purity requirements, and downstream functionalization needs.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides or alkoxides are typically employed under basic conditions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Primary or secondary amines.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- has the following molecular characteristics:

- Molecular Formula : C6H14N2O

- Molecular Weight : 130.19 g/mol

- IUPAC Name : 2-(dimethylamino)-N-(hydroxymethyl)acetamide

- Structure : The compound features a hydroxymethyl group attached to a dimethylamino acetamide structure.

Pharmaceutical Development

Acetamide derivatives are significant in pharmaceutical research due to their ability to act as intermediates in the synthesis of various drugs. The compound's structure allows it to participate in reactions that lead to the formation of biologically active molecules.

- Case Study : Research has shown that modifications of acetamide compounds can lead to enhanced pharmacological properties, making them suitable candidates for drug development targeting neurological disorders.

Synthesis of Biologically Active Compounds

The compound is utilized in synthesizing other biologically active compounds, particularly those with potential therapeutic effects.

- Example : It can be used in the synthesis of amino acid derivatives that exhibit anti-inflammatory and analgesic properties .

Industrial Applications

In industrial settings, acetamide, 2-(dimethylamino)-N-(hydroxymethyl)- serves as a reagent in the production of specialty chemicals and as an additive in various formulations.

- Use Case : The compound is employed in the manufacture of high-performance active pharmaceutical ingredients (HPAPIs), where it plays a critical role due to its low occupational exposure limit (OEL) of less than 1 μg/m³.

Data Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Neurological disorder treatments |

| Synthesis of Active Compounds | Creation of amino acid derivatives | Anti-inflammatory agents |

| Industrial Manufacturing | Reagent for specialty chemicals | High-performance active pharmaceutical ingredients |

Regulatory and Safety Considerations

Given its applications, regulatory compliance is crucial when handling acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-. The compound is subject to safety assessments due to its potential toxicity.

- Safety Data : The compound should be handled in controlled environments (cleanrooms) to minimize exposure risks, adhering to guidelines set by regulatory bodies.

Mechanism of Action

The mechanism of action of Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxymethyl group can enhance solubility and facilitate transport across biological membranes.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

Table 1: Key Structural and Pharmacological Comparisons

Structural and Functional Analysis

- In contrast, compound 1h uses a dimethylaminoethyl side chain to improve DNA intercalation, increasing antitumor potency by 7–10× compared to its parent compound . The N-hydroxymethyl group in the target compound may confer enhanced solubility compared to U-47700’s lipophilic dichlorophenyl group. However, the absence of an aromatic moiety could reduce receptor affinity, as seen in opioid analogs .

Synthetic Accessibility :

Toxicity and Safety :

- N,N-Dimethylacetamide (DMAC), a simpler analog, exhibits hepatotoxicity and reproductive risks at high exposures . The hydroxymethyl group in the target compound may mitigate toxicity by enhancing metabolic clearance, though this remains speculative without empirical data.

Biological Activity

Acetamide, 2-(dimethylamino)-N-(hydroxymethyl)-, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Overview of Acetamide Derivatives

Acetamide derivatives have been extensively studied for their diverse biological activities, including their role as inhibitors of cholinesterases, which are critical enzymes in neurotransmitter regulation. The compound is structurally related to various acetamide derivatives that have shown promise in treating Alzheimer's disease through acetylcholinesterase (AChE) inhibition.

The primary mechanism of action for acetamide derivatives involves the inhibition of AChE and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). In Alzheimer's disease, the balance between AChE and BChE activities shifts, leading to increased BChE activity as AChE decreases. This shift highlights the importance of designing selective inhibitors targeting BChE to enhance therapeutic efficacy in advanced stages of Alzheimer's disease .

Enzyme Inhibition

Recent studies have focused on synthesizing new acetamide derivatives and evaluating their inhibitory effects on AChE and BChE. Notably:

- Compound 7i : Demonstrated an IC50 value of 0.08 ± 0.01 μM against AChE, significantly outperforming standard reference compounds .

- Compound 22 : Showed slight antimicrobial activity against Gram-positive bacteria with MIC values around 512 mg/L .

| Compound | Target Enzyme | IC50 (μM) | Activity Type |

|---|---|---|---|

| 7i | AChE | 0.08 | Inhibitor |

| 22 | Gram-positive bacteria | >512 | Antimicrobial |

Cytotoxicity Studies

In cytotoxicity assessments against human fibroblast HT1080 cells, most newly synthesized compounds exhibited a favorable safety profile, indicating low toxicity at therapeutic concentrations . This is crucial for the development of therapeutic agents that can be safely administered.

Case Studies

- Alzheimer's Disease Models : In animal models simulating Alzheimer's disease, compounds derived from acetamide have been shown to improve cognitive functions by restoring ACh levels through enzyme inhibition .

- Antimicrobial Activity : A series of acetamide derivatives were tested against various bacterial strains. While many exhibited weak activity, some demonstrated promising results against specific pathogens, suggesting potential for further development as antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between acetamide derivatives and their target enzymes. For instance, compound 7i was found to bind effectively within the active site of AChE, supporting experimental findings regarding its inhibitory potency .

Q & A

Basic Research Question: What are the recommended synthetic routes and reaction conditions for producing Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- with high purity?

Methodological Answer:

The synthesis of structurally related acetamide derivatives typically involves condensation reactions between activated carbonyl groups and amines. For example, a similar compound, 2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide, is synthesized via:

- Step 1: Reaction of 2-chloroacetamide with dimethylamine to introduce the dimethylamino group.

- Step 2: Coupling with a hydroxymethyl-containing amine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

- Purification: Column chromatography or recrystallization to achieve >95% purity.

Key parameters include pH control, temperature, and solvent selection to minimize side reactions. Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for verifying purity .

Basic Research Question: Which spectroscopic and analytical techniques are most effective for characterizing Acetamide,2-(dimethylamino)-N-(hydroxymethyl)-?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies proton environments (e.g., dimethylamino groups at δ 2.2–2.5 ppm; hydroxymethyl protons at δ 3.4–3.7 ppm).

- ¹³C NMR confirms carbonyl (δ 165–170 ppm) and quaternary carbons.

- Infrared Spectroscopy (IR): Detects functional groups (e.g., C=O stretch ~1650 cm⁻¹, N–H bend ~1550 cm⁻¹) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) provides molecular ion peaks and fragmentation patterns for structural validation.

- X-ray Crystallography: Resolves stereochemistry and bond angles if crystalline forms are obtainable .

Advanced Research Question: How can researchers resolve contradictions in receptor binding data for acetamide derivatives with dimethylamino substituents?

Methodological Answer:

Discrepancies in receptor affinity data (e.g., μ-opioid receptor binding in ) often arise from:

- Experimental Variability: Standardize assay conditions (e.g., pH, temperature, cell line) and use internal controls (e.g., reference ligands like U-50488H for opioid receptors).

- Structural Isomerism: Verify stereochemistry via chiral HPLC or circular dichroism. For example, enantiomers of U-47700 show divergent MOR/KOR binding .

- Data Normalization: Express results as inhibitory constants (Ki) relative to a common reference to minimize inter-lab variability.

Advanced computational modeling (e.g., molecular docking) can predict binding modes and guide experimental validation .

Advanced Research Question: What strategies are employed to analyze structure-activity relationships (SAR) for acetamide derivatives targeting neurotransmitter systems?

Methodological Answer:

- Functional Group Modulation: Replace the hydroxymethyl group with nitro () or halogen substituents to assess electronic effects on sodium channel binding (e.g., local anesthetic activity in ).

- Pharmacophore Mapping: Identify critical moieties (e.g., dimethylamino for hydrophilicity, aromatic rings for π-π interactions) using comparative SAR studies.

- In Silico Tools: Density Functional Theory (DFT) calculates charge distribution, while Quantitative Structure-Activity Relationship (QSAR) models correlate substituent properties with biological activity .

- In Vitro/In Vivo Correlation: Test analogs in neuronal depolarization assays (e.g., rat dorsal root ganglion models) to validate computational predictions .

Advanced Research Question: How can researchers address conflicting results in the biological activity of Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- across different studies?

Methodological Answer:

- Reproducibility Checks: Replicate studies using identical batches of the compound to rule out synthesis variability.

- Meta-Analysis: Compare datasets across publications (e.g., vs. 12) to identify trends or outliers. For example, discrepancies in opioid receptor binding may stem from differences in radioligand used (³H vs. ¹²⁵I labels).

- Mechanistic Studies: Use knockout animal models or siRNA silencing to confirm target specificity. For neuropharmacology applications, electrophysiology (patch-clamp) can directly measure ion channel modulation .

- Collaborative Validation: Share samples with independent labs to cross-verify results .

Basic Research Question: What safety protocols are recommended for handling Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles.

- Ventilation: Use fume hoods for synthesis and purification steps to avoid inhalation of vapors (similar to dimethyl acetamide in ).

- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated chemical waste containers.

- Emergency Procedures: Immediate rinsing with water for skin/eye contact; consult SDS for specific antidotes (e.g., ).

Advanced Research Question: How do structural analogs of Acetamide,2-(dimethylamino)-N-(hydroxymethyl)- influence its pharmacokinetic profile?

Methodological Answer:

- Lipophilicity Adjustments: Introduce alkyl chains (e.g., tert-butyl in ) to enhance blood-brain barrier penetration. LogP values can be measured via shake-flask or HPLC methods.

- Metabolic Stability: Incubate with liver microsomes to identify cytochrome P450-mediated degradation. Modify vulnerable sites (e.g., hydroxymethyl to methyl ester) to prolong half-life.

- Protein Binding: Use ultrafiltration or equilibrium dialysis to assess albumin binding, which impacts free drug concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.